(3,4-Dimethylphenyl)(phenyl)methanamine
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Overview
Description
(3,4-Dimethylphenyl)(phenyl)methanamine is an organic compound with the molecular formula C15H17N It is a derivative of methanamine, where the hydrogen atoms are substituted by a 3,4-dimethylphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(phenyl)methanamine typically involves the reaction of 3,4-dimethylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3,4-Dimethylphenyl)(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylphenyl)methanamine
- (Phenyl)methanamine
- (3,4-Dimethylphenyl)(methyl)methanamine
Uniqueness
(3,4-Dimethylphenyl)(phenyl)methanamine is unique due to the presence of both a 3,4-dimethylphenyl group and a phenyl group, which confer distinct chemical and physical properties. This dual substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Biological Activity
Introduction
(3,4-Dimethylphenyl)(phenyl)methanamine, a compound belonging to the class of substituted phenylmethanamines, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a dimethyl substitution on one phenyl ring and a phenyl group attached to the methanamine core. This structural configuration contributes to its unique biological properties.
Table 1: Chemical Structure of this compound
Component | Description |
---|---|
Chemical Formula | C15H17N |
Molecular Weight | 225.31 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound can potentially elevate neurotransmitter levels in the brain, which may be beneficial in treating mood disorders .
- Antimicrobial Activity : Research indicates that derivatives of phenylmethanamines exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger .
Antidepressant Activity
Studies have suggested that compounds structurally related to this compound may possess antidepressant-like effects. The inhibition of MAO leads to increased levels of monoamines, which are crucial for mood regulation .
Antimicrobial Activity
The compound has shown significant antimicrobial properties in various studies:
- Bacterial Inhibition : It exhibits notable activity against Gram-positive and Gram-negative bacteria. For example, a related study reported that substituted phenylmethanamines effectively inhibited the growth of Klebsiella pneumoniae and Streptococcus aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .
- Fungal Inhibition : Antifungal tests have revealed that these compounds can inhibit the growth of pathogenic fungi such as Aspergillus flavus with IC50 values indicating potent antifungal activity .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. The modulation of inflammatory pathways could be linked to its action on cyclooxygenase enzymes (COX), which play a critical role in inflammation .
Study on Antidepressant Efficacy
In a clinical study involving animal models, administration of this compound led to significant reductions in depressive-like behaviors. This was measured using the forced swim test and tail suspension test, which are standard assays for evaluating antidepressant efficacy.
Antibacterial Testing
A series of experiments were conducted where various concentrations of this compound were tested against common bacterial pathogens. The results indicated that at concentrations as low as 25 µg/mL, significant inhibition was observed against Bacillus subtilis and E. coli, highlighting its potential as an antimicrobial agent .
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17N/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3 |
InChI Key |
SHTRAWTWCSATJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)C |
Origin of Product |
United States |
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